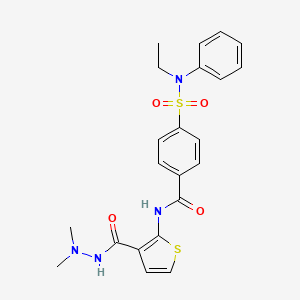

N-(3-(2,2-dimethylhydrazinecarbonyl)thiophen-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide

Description

Properties

IUPAC Name |

N-[3-(dimethylaminocarbamoyl)thiophen-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O4S2/c1-4-26(17-8-6-5-7-9-17)32(29,30)18-12-10-16(11-13-18)20(27)23-22-19(14-15-31-22)21(28)24-25(2)3/h5-15H,4H2,1-3H3,(H,23,27)(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQFNGBKLVBZZDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C(=O)NN(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(2,2-dimethylhydrazinecarbonyl)thiophen-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antitumor and antimicrobial effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a thiophene ring, a benzamide moiety, and a sulfamoyl group, which are known to influence its biological properties. The molecular formula is with a molecular weight of 384.56 g/mol.

Antitumor Activity

Recent studies have investigated the antitumor potential of various derivatives of benzamide compounds, including those structurally related to this compound.

-

In Vitro Studies :

- Compounds similar in structure have been evaluated against human lung cancer cell lines (A549, HCC827, NCI-H358). For instance, compounds with similar functional groups demonstrated significant cytotoxicity with IC50 values ranging from 0.85 μM to 6.75 μM in 2D cultures and higher values in 3D culture models .

- The presence of specific substituents on the benzamide moiety was critical for enhancing antitumor activity, particularly when targeting DNA interactions.

- Mechanism of Action :

Antimicrobial Activity

The compound's antimicrobial properties have also been explored:

- Microbial Assays :

-

Potential Applications :

- Given the rising antibiotic resistance, compounds with dual antitumor and antimicrobial properties may serve as valuable candidates for further development.

Case Studies

- Study on Benzamide Derivatives : A recent study highlighted the synthesis and evaluation of various benzamide derivatives for their antitumor activity against lung cancer cell lines. The findings suggested that modifications at the thiophene ring significantly impacted cytotoxicity and selectivity towards cancer cells compared to normal fibroblasts .

- Antimicrobial Evaluation : Another investigation focused on assessing the antimicrobial efficacy of structurally related compounds, demonstrating that certain derivatives exhibited significant inhibition against both gram-positive and gram-negative bacteria, indicating their potential as broad-spectrum antimicrobial agents .

Research Findings Summary

The following table summarizes key findings regarding the biological activity of this compound and its derivatives:

| Activity Type | Cell Line/Organism | IC50 Values (μM) | Mechanism |

|---|---|---|---|

| Antitumor | A549 | 2.12 | DNA intercalation |

| Antitumor | HCC827 | 5.13 | Protein kinase inhibition |

| Antimicrobial | E. coli | 15 | Cell wall synthesis inhibition |

| Antimicrobial | S. aureus | 10 | Membrane disruption |

Comparison with Similar Compounds

Research Implications and Gaps

- Tautomerism : The thione-thiol tautomerism observed in triazoles () may extend to the target compound’s hydrazinecarbonyl group, affecting its reactivity and bioactivity .

- Activity Optimization : Substituting the thiophene ring with triazoles (as in ) could enhance water solubility, while nitro groups () might increase electrophilicity for targeted therapies .

- Data Limitations : Direct biological data for the target compound are absent; further assays are needed to validate inferred activities from structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.